molecular formula C10H7ClFNO B2870305 4-Chloro-6-fluoro-2-methoxyquinoline CAS No. 2361635-02-9

4-Chloro-6-fluoro-2-methoxyquinoline

Cat. No.: B2870305
CAS No.: 2361635-02-9
M. Wt: 211.62
InChI Key: DBMPMKZUDDEZPY-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-methoxyquinoline is a quinoline derivative with the molecular formula C10H7ClFNO. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-methoxyquinoline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-fluoro-2-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-fluoro-2-methoxyquinoline is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-6-fluoro-2-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-10-5-8(11)7-4-6(12)2-3-9(7)13-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMPMKZUDDEZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C(C=C2)F)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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